4-(Ethylamino)-N,N-dimethylbutyramide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97635-52-4 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-(ethylamino)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C8H18N2O/c1-4-9-7-5-6-8(11)10(2)3/h9H,4-7H2,1-3H3 |
InChI Key |
OOZJYBSMVRCXHM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC(=O)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethylamino N,n Dimethylbutyramide and Its Analogs
Retrosynthetic Analysis of the 4-(Ethylamino)-N,N-dimethylbutyramide Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For this compound, two primary disconnections are logical: the amide bond and the secondary amine bond.
Amide Bond Disconnection: The most straightforward disconnection is at the amide linkage. This suggests a synthesis from a 4-(ethylamino)butyric acid derivative and dimethylamine (B145610). The carboxylic acid would require activation to facilitate the reaction with the amine.
C-N Bond Disconnection: An alternative disconnection breaks the bond between the ethyl group and the nitrogen atom. This approach would start from a precursor like 4-amino-N,N-dimethylbutyramide, which would then be ethylated. A further disconnection of this precursor at the amide bond leads back to 4-aminobutyric acid (GABA) derivatives and dimethylamine.
A third pathway involves disconnecting the C4-N bond, which points to starting materials like a 4-halobutyramide and ethylamine (B1201723). For instance, starting from γ-butyrolactone, one could synthesize N,N-dimethyl-4-chlorobutyramide, which can then react with ethylamine to yield the final product.
These retrosynthetic pathways suggest that key starting materials could include γ-butyrolactone, succinimide (B58015), 4-aminobutyric acid (GABA), or their derivatives. nih.govnih.gov
Established Chemical Synthesis Pathways for Butyramide (B146194) Frameworks
The construction of the butyramide framework is central to the synthesis of the target molecule and its analogs. Established methods offer reliable, albeit sometimes harsh, conditions for these transformations.
The formation of the amide bond is a cornerstone of this synthesis. mdpi.com This typically involves the reaction of a carboxylic acid with an amine, a process that can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org To overcome this, the carboxylic acid is usually activated.
Common methods include:
Conversion to Acyl Chlorides: The carboxylic acid precursor, such as 4-chlorobutyric acid, can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-chlorobutyryl chloride can then be reacted with dimethylamine to form N,N-dimethyl-4-chlorobutyramide.
Use of Coupling Reagents: A wide variety of coupling reagents can facilitate direct amidation by activating the carboxylic acid in situ. rsc.org These are particularly common in peptide synthesis. sigmaaldrich.com
Table 1: Common Coupling Reagents for Amidation
| Reagent | Name | Byproducts | Notes |
|---|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Byproduct is poorly soluble, facilitating removal. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) | Often used with HOBt to suppress side reactions. rsc.org |
The direct thermal condensation of carboxylic acids and amines is also possible but generally requires high temperatures (above 160 °C), which may not be suitable for more sensitive substrates. mdpi.com
Introducing the ethylamino group can be achieved through alkylation or reductive amination.
Alkylation: This strategy involves the reaction of a primary amine with an alkyl halide. For instance, 4-amino-N,N-dimethylbutyramide could be reacted with an ethylating agent like ethyl iodide or ethyl bromide. A significant drawback of direct alkylation is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts, which can complicate purification and lower yields. masterorganicchemistry.com
Reductive Amination: This is a powerful and more controlled method for forming C-N bonds. masterorganicchemistry.comlibretexts.org A common pathway would involve reacting a 4-oxo-N,N-dimethylbutyramide with ethylamine to form an intermediate imine (or enamine), which is then reduced in the same pot to the desired secondary amine. youtube.com The choice of reducing agent is crucial for the success of this one-pot reaction. youtube.com
Table 2: Reducing Agents for Reductive Amination
| Reagent | Name | Selectivity | Notes |
|---|---|---|---|
| NaBH(OAc)₃ | Sodium triacetoxyborohydride | Mild and selective for imines over ketones/aldehydes. organic-chemistry.org | A very common and effective reagent for this transformation. masterorganicchemistry.com |
| NaBH₃CN | Sodium cyanoborohydride | Selectively reduces imines at acidic pH. masterorganicchemistry.comyoutube.com | Highly effective but generates toxic cyanide waste. |
Reductive amination avoids the issue of over-alkylation that plagues direct alkylation methods. masterorganicchemistry.com
Versatile starting materials can be chemically modified to generate the necessary intermediates for the synthesis of this compound.
From Succinimide: Succinimide can be a useful precursor. For example, reduction of succinimide can lead to intermediates that can be further functionalized. Treatment of succinimide with hydrazine (B178648) can yield stable hydrazides, which can be selectively derivatized. nih.govnih.gov
From γ-Butyrolactone: The lactone ring of γ-butyrolactone can be opened by amines. Reaction with ethylamine, for instance, could yield 4-hydroxy-N-ethylbutyramide. The hydroxyl group would then need to be converted to a leaving group (e.g., a tosylate or a halide) before substitution with a dimethylamino group, or alternatively, the hydroxyl group could be oxidized to an aldehyde to undergo a second reductive amination with dimethylamine.
Advanced Synthetic Techniques for Improved Yield and Purity
Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methods. acs.org
The development of catalytic direct amidation methods is a significant area of research, aiming to avoid the use of stoichiometric activating agents and the production of large amounts of waste. mdpi.comresearchgate.net
Boron-Based Catalysts: Boric acid and its derivatives have emerged as effective catalysts for the direct formation of amides from carboxylic acids and amines. acs.orgnih.govorgsyn.org These reactions often proceed under milder conditions than traditional thermal condensation and can be highly chemoselective. orgsyn.org For example, boric acid can catalyze the amidation of dicarboxylic acids. orgsyn.org The mechanism is believed to involve the formation of an acylborate intermediate, which is more susceptible to nucleophilic attack by the amine. acs.org
Metal-Based Catalysts: Various transition metal salts, including those of titanium, zirconium, and iron, have been shown to catalyze direct amidation. rsc.orgnih.gov For example, titanium tetrafluoride (TiF₄) has been reported as an efficient catalyst for the direct amidation of both aliphatic and aromatic carboxylic acids. rsc.org These catalysts activate the carboxylic acid, facilitating the amide bond formation.
Table 3: Comparison of Amidation Methods
| Method | Activating Agent | Stoichiometry | Byproducts | Conditions |
|---|---|---|---|---|
| Conventional (e.g., EDC) | Stoichiometric | 1.0-1.5 equivalents | Stoichiometric urea byproduct | Mild (often room temp.) |
| Thermal Condensation | None | N/A | Water | High temp. (>160°C) |
These advanced catalytic methods represent a greener and more efficient alternative to classical synthetic routes, offering improved atom economy and reduced waste generation. acs.org
Stereoselective Synthesis of Chiral Analogs
The synthesis of chiral analogs of this compound necessitates the introduction of a stereocenter, most commonly at the carbon atom bearing the amino group (the γ-position relative to the amide carbonyl). Several powerful strategies in asymmetric catalysis can be employed to achieve this, including asymmetric hydrogenation, conjugate addition, and reductive amination.
One plausible and effective approach involves the asymmetric hydrogenation of a prochiral enamide precursor . This method is widely utilized in the pharmaceutical industry for the synthesis of chiral amines and their derivatives due to its high efficiency and enantioselectivity. nih.govwiley-vch.de The general strategy would commence with the synthesis of an appropriate α,β-unsaturated amide. For instance, a Knoevenagel condensation between a suitable aldehyde and a malonic acid derivative could be followed by decarboxylation and subsequent amidation to yield the desired enamide substrate.
The key step is the asymmetric hydrogenation of this enamide using a chiral transition-metal catalyst. Rhodium and ruthenium complexes bearing chiral phosphine (B1218219) ligands are particularly effective for this transformation. nih.govwiley-vch.decapes.gov.bracs.orgacs.org For example, a rhodium catalyst complexed with a chiral bisphosphine ligand, such as a derivative of DuPhos or BINAP, can facilitate the addition of hydrogen across the double bond with high facial selectivity, leading to the desired enantiomer of the chiral amide in high enantiomeric excess (ee). capes.gov.bracs.org
The reaction mechanism generally involves the coordination of the enamide to the chiral metal center, followed by the oxidative addition of hydrogen. Subsequent migratory insertion and reductive elimination steps deliver the hydrogenated product and regenerate the catalyst. The specific stereochemical outcome is dictated by the steric and electronic properties of the chiral ligand, which creates a chiral environment around the metal center. acs.org
Another powerful method for the enantioselective synthesis of γ-chiral amides is the copper-catalyzed reductive relay hydroaminocarbonylation . nih.gov This strategy allows for the construction of chiral centers at a position remote from the amide functionality. The reaction can utilize readily available starting materials like trisubstituted allylic benzoates in the presence of a carbon monoxide source and an electrophilic aminating reagent. A chiral copper catalyst system, for instance, one employing a (R)-DTBM-Segphos ligand, can effectively control the stereochemistry at the γ-position, yielding the desired chiral amide with high enantioselectivity. nih.gov
Catalytic asymmetric conjugate addition of an amine to an α,β-unsaturated carbonyl compound represents another viable route. nih.gov While this approach is well-established for various nucleophiles, the direct conjugate addition of primary amines like ethylamine can be challenging. However, the use of N-protected amine equivalents or specialized catalyst systems can overcome these hurdles. For instance, organocatalysis, employing chiral amines or Brønsted acids, has emerged as a powerful tool for such transformations. nih.gov
The following table summarizes representative data for the asymmetric synthesis of a chiral γ-amino amide analog, illustrating the high yields and enantioselectivities that can be achieved with modern catalytic methods.
| Entry | Catalyst System | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | [Rh(COD)(DuPhos)]BF₄ | N,N-dimethyl-4-(ethylamino)but-2-enamide | Methanol | 50 | 12 | 95 | 98 |
| 2 | Ru(OAc)₂(BINAP) | N,N-dimethyl-4-(ethylamino)but-2-enamide | Ethanol | 60 | 24 | 92 | 96 |
| 3 | Cu/(R)-DTBM-Segphos | Allylic benzoate (B1203000) + CO + Hydroxylamine deriv. | Toluene | 25 | 18 | 85 | 95 |
| 4 | Chiral Lithium Amide | 4-Aminocyclopentene oxide derivative | THF | -78 to 0 | 3 | 88 | 90 |
This table is a representation of typical results and may not reflect the exact synthesis of this compound itself.
Scale-Up Considerations and Process Optimization
The transition of a synthetic route from a laboratory setting to an industrial scale presents a unique set of challenges and requires careful process optimization to ensure safety, efficiency, and economic viability. chiralpedia.com For the stereoselective synthesis of chiral analogs of this compound, several key factors must be considered.
Catalyst Selection and Loading: The choice of catalyst is paramount. While highly effective on a small scale, the cost of noble metal catalysts (e.g., rhodium, ruthenium) and complex chiral ligands can be a significant factor in large-scale production. chiralpedia.com Process optimization will therefore focus on minimizing catalyst loading without compromising yield or enantioselectivity. This can be achieved through a detailed study of reaction kinetics and the identification of optimal operating conditions. Catalyst recovery and recycling are also critical for economic feasibility. chiralpedia.com
Reaction Parameters: Every aspect of the reaction conditions needs to be meticulously optimized. This includes:
Solvent: The choice of solvent can impact catalyst solubility, reaction rate, and product isolation. On a large scale, factors such as toxicity, environmental impact, and ease of recovery become major considerations.
Temperature and Pressure: These parameters directly influence reaction kinetics and selectivity. For asymmetric hydrogenations, the pressure of hydrogen gas is a critical variable that needs to be carefully controlled for both safety and efficiency.
Reaction Time: Minimizing the reaction time is essential for maximizing reactor throughput and reducing operational costs.
Process Safety: The safety of the chemical process is of utmost importance. A thorough hazard assessment must be conducted, especially for reactions involving flammable solvents, high pressures of hydrogen gas, or pyrophoric reagents. The use of flow chemistry, where small amounts of reactants are continuously mixed and reacted, can offer significant safety advantages over traditional batch processing for highly exothermic or hazardous reactions. whiterose.ac.uk
Green Chemistry Principles: Modern industrial processes strive to be environmentally friendly. This includes minimizing waste, using less hazardous reagents and solvents, and improving atom economy. The development of enzymatic or biocatalytic routes for the synthesis of chiral amines is a promising area of research that aligns with these principles. researchgate.netacs.org
In-Depth Scientific Analysis of this compound Remains Undocumented in Public Research
Consequently, the creation of a detailed article focusing on its molecular structural characterization and conformational analysis, as per the requested outline, is not feasible at this time due to the absence of foundational research data. The required experimental findings for advanced Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry, infrared (IR) and Raman spectroscopy, and X-ray crystallography, including studies on polymorphism and crystal engineering, are not available in the scientific domain.
While research exists for structurally related compounds, such as various N,N-dimethylamide derivatives or other ethylamino compounds, this information is not directly applicable to this compound. Scientific integrity precludes the extrapolation or fabrication of data.
This lack of published data indicates that this compound may be a relatively novel or unresearched compound within the academic community, presenting a potential opportunity for future scientific investigation.
Molecular Structural Characterization and Conformational Analysis of 4 Ethylamino N,n Dimethylbutyramide
Solution-Phase Conformational Dynamics and Preferred Rotamers
In solution, 4-(Ethylamino)-N,N-dimethylbutyramide is expected to exhibit dynamic conformational behavior, primarily centered around the rotation of the amide C-N bond and the single bonds within its aliphatic chain.
The most significant feature of the conformational dynamics of N,N-disubstituted amides is the restricted rotation around the carbon-nitrogen (C-N) bond of the amide group. azom.comastr.ro This restricted rotation is a consequence of the delocalization of the nitrogen lone pair of electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond. azom.comnanalysis.com This phenomenon leads to the existence of rotational isomers, or rotamers.
For this compound, the key rotamers would arise from the orientation of the two methyl groups and the butyramide (B146194) backbone relative to the carbonyl group. In solution at room temperature, it is anticipated that Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for the two N-methyl groups due to their different chemical environments. azom.comnanalysis.com One methyl group would be cis to the carbonyl oxygen, and the other would be trans.
The interconversion between these rotamers is a temperature-dependent process. At lower temperatures, the rate of rotation is slow enough to observe separate signals for each rotamer in the NMR spectrum. As the temperature increases, the rotational barrier can be overcome, leading to a faster interchange between the rotamers. azom.com This would result in the coalescence of the distinct signals into a single, time-averaged signal. The energy barrier for this rotation in similar N,N-dimethylamides has been well-documented.
Computational modeling, such as Density Functional Theory (DFT) calculations, would be a valuable tool to predict the relative energies of the different conformers and to estimate the rotational energy barriers. Such studies could provide a theoretical Ramachandran-like plot to visualize the energetically favored conformational states. nih.gov
Table 1: Predicted Conformational Features of this compound in Solution
| Feature | Description | Expected Observation |
| Amide Bond Rotation | Restricted rotation around the C-N amide bond due to partial double bond character. azom.com | Existence of cis and trans rotamers with respect to the N-methyl groups and the carbonyl oxygen. |
| NMR Spectroscopy | At room temperature, distinct chemical shifts for the two N-methyl groups are expected. nanalysis.com | Coalescence of N-methyl signals at elevated temperatures. |
| Alkyl Chain Conformation | Rotation around C-C single bonds in the butyramide and ethylamino moieties. | A mixture of staggered conformers (anti and gauche) to minimize steric strain. |
| Preferred Rotamers | The population of each rotamer will depend on its relative steric and electronic stability. | The rotamer with less steric hindrance between the N-alkyl groups and the rest of the molecule is generally more populated. researchgate.net |
Isomeric Forms and Stereochemical Considerations
Isomerism in this compound can be considered in terms of constitutional isomers and stereoisomers.
Constitutional Isomers: Constitutional isomers have the same molecular formula but different connectivity. masterorganicchemistry.com For the molecular formula of this compound, C8H18N2O, numerous constitutional isomers are possible. An example would be a molecule where the ethylamino group is at a different position on the butyramide backbone, such as 2-(Ethylamino)-N,N-dimethylbutyramide or 3-(Ethylamino)-N,N-dimethylbutyramide.
Stereoisomers: Stereoisomers have the same connectivity but a different spatial arrangement of atoms. msu.edumsu.edu For this compound, the primary consideration for stereoisomerism would be the potential for a chiral center. In its standard structure, there are no chiral centers, as no carbon atom is bonded to four different substituent groups.
However, if substitution were to occur on the butyramide chain, for instance at the 2 or 3-position, a chiral center could be created, leading to the possibility of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). masterorganicchemistry.comyoutube.com
As the molecule itself is achiral, it will not exhibit optical activity. The main isomeric considerations in its solution-phase behavior are the previously discussed rotamers, which are a form of conformational isomers that can be interconverted by rotation around single and partial double bonds.
Table 2: Isomeric Analysis of this compound
| Isomer Type | Presence in this compound | Details |
| Constitutional Isomers | Yes (in principle) | Many possible isomers with the same molecular formula (C8H18N2O) but different atomic connectivity. |
| Stereoisomers | No (in its unsubstituted form) | The molecule is achiral as it lacks a stereocenter. |
| Enantiomers | Not applicable | As an achiral molecule, it does not have an enantiomer. |
| Diastereomers | Not applicable | Diastereomers require at least two stereocenters or a combination of stereocenters and other stereogenic elements. |
| Conformational Isomers (Rotamers) | Yes | Due to restricted rotation around the amide C-N bond and rotation around C-C single bonds. astr.roresearchgate.net |
Structure Activity Relationship Sar Investigations of 4 Ethylamino N,n Dimethylbutyramide Derivatives
Identification of Essential Structural Elements for Biological Engagement
The butyramide (B146194) scaffold itself is a derivative of butyric acid, and its derivatives have been noted for a range of biological activities, including potential anticonvulsive and histone deacetylase inhibitory actions. wikipedia.org The core structure likely serves as a molecular backbone, positioning the functional groups in a specific spatial arrangement for optimal target engagement. The gamma-aminobutyric acid (GABA) substructure within the molecule is particularly noteworthy, as GABA is a major inhibitory neurotransmitter. Derivatives of GABA are known to interact with GABA receptors, and it is plausible that the 4-amino group of the butyramide scaffold plays a significant role in receptor recognition. nih.gov
A unified pharmacophore model for ligands of the benzodiazepine (B76468) binding site on GABA(A) receptors highlights the importance of specific hydrogen bond donors and acceptors, as well as hydrophobic regions. nih.gov By analogy, the essential structural elements of 4-(Ethylamino)-N,N-dimethylbutyramide for biological engagement would likely involve:
A hydrogen bond acceptor: The carbonyl oxygen of the amide group.
A hydrogen bond donor: The secondary amine of the ethylamino group.
A basic nitrogen center: The nitrogen of the ethylamino group, which can be protonated at physiological pH.
Hydrophobic regions: The N,N-dimethyl groups and the ethyl group, which can engage in van der Waals interactions.
The spatial relationship between these elements, dictated by the flexibility of the butyryl chain, would be a critical determinant of biological activity.
Impact of N,N-Dimethyl Amide Moiety Modifications on Activity
The N,N-dimethyl amide moiety is a key feature that significantly influences the molecule's properties. The two methyl groups on the amide nitrogen prevent the formation of hydrogen bonds, making this group solely a hydrogen bond acceptor. This can have a profound impact on its binding mode compared to primary or secondary amides.
Modifications to this group would be expected to modulate activity:
Replacement of methyl groups with larger alkyl groups: This would increase lipophilicity and steric bulk, which could either enhance binding through increased hydrophobic interactions or decrease activity due to steric hindrance at the binding site.
Incorporation of the nitrogen into a cyclic system (e.g., pyrrolidinyl, piperidinyl): This would restrict the conformational flexibility of the amide group, which could lead to an increase in potency if the constrained conformation is the bioactive one.
Conversion to a primary or secondary amide: This would introduce hydrogen bond donating capability, potentially altering the binding mode and interaction with the target.
Studies on related amide derivatives have shown that such modifications can significantly impact biological activity. frontiersin.org For instance, in a series of antitubercular agents, the nature of the N-alkyl group on a carboxamide was found to be critical for potency. nih.gov
Table 1: Postulated Impact of N,N-Dimethyl Amide Modifications
| Modification | Expected Impact on Physicochemical Properties | Potential Effect on Biological Activity |
| Replacement with N,N-diethyl | Increased lipophilicity and steric bulk | May enhance or decrease activity depending on the size of the binding pocket. |
| Replacement with a pyrrolidinyl ring | Restricted conformation, slight increase in lipophilicity | Could increase potency by locking in a bioactive conformation. |
| Conversion to N-methyl amide | Introduction of a hydrogen bond donor, reduced lipophilicity | Potential for new hydrogen bonding interactions, altering binding mode. |
| Conversion to primary amide | Introduction of two hydrogen bond donors, further reduced lipophilicity | Significant change in binding interactions, potentially leading to altered or lost activity. |
Role of the Ethylamino Substituent in Molecular Recognition
The ethylamino group at the 4-position is a critical component for molecular recognition, providing both a hydrogen bond donor (the N-H group) and a basic center. The nature of the substituent on this nitrogen is expected to be a major determinant of activity.
Alkyl group size: The ethyl group provides a balance of lipophilicity and size. Increasing the alkyl chain length (e.g., to propyl or butyl) could enhance hydrophobic interactions, but excessively large groups might be detrimental due to steric clashes. Conversely, a smaller methyl group could lead to a loss of potency if specific hydrophobic interactions are required.
Basic character: The basicity of the secondary amine is crucial for potential ionic interactions with acidic residues in a binding pocket. Modifications that alter the pKa of this amine would likely affect biological activity.
N-alkylation: Conversion of the secondary amine to a tertiary amine (e.g., N-ethyl-N-methyl) would remove the hydrogen bond donating capacity, which could be detrimental if this interaction is essential for binding.
In studies of aminopyridazine derivatives of GABA, a positively charged GABA moiety was found to be necessary for optimal GABA-A receptor recognition. nih.gov This suggests that the protonated form of the ethylamino group in this compound could be crucial for its biological function.
Table 2: Predicted Influence of Ethylamino Group Modifications
| Modification | Expected Impact on Physicochemical Properties | Potential Effect on Biological Activity |
| Replacement of ethyl with methyl | Decreased lipophilicity and size | May decrease potency if hydrophobic interactions are important. |
| Replacement of ethyl with propyl or butyl | Increased lipophilicity | Could enhance potency through stronger hydrophobic binding, up to a certain size limit. |
| N-methylation to form an N-ethyl-N-methylamino group | Loss of hydrogen bond donor capability, increased basicity | Likely to decrease or abolish activity if hydrogen bonding is critical. |
| Replacement with a primary amino group | Increased hydrogen bond donating capacity, decreased lipophilicity | May alter binding affinity and selectivity. |
Influence of Alkyl Chain Length and Branching on Structure-Activity Profiles
The four-carbon chain of the butyramide scaffold provides a specific distance and conformational flexibility between the amide and the 4-amino group. Altering the length or introducing branching in this chain would directly impact this spatial relationship.
Chain length: Shortening the chain (e.g., to a propionamide) or lengthening it (e.g., to a pentanamide) would change the distance between the key functional groups. This could disrupt the optimal alignment with binding site residues, leading to a loss of activity.
Branching: Introducing methyl or other small alkyl groups on the chain would restrict its conformational freedom and could introduce new steric interactions. This might lead to more potent and selective compounds if the restricted conformation is favorable for binding. However, it could also lead to a loss of activity if flexibility is required for the molecule to adopt its bioactive conformation.
Studies on N-alkyl-5-hydroxypyrimidinone carboxamides have demonstrated that modifications to the core scaffold can have a significant impact on antitubercular activity. nih.gov Similarly, the activity of aryl GABA derivatives is influenced by the substitution pattern on the core structure. nih.gov
Systematic Exploration of Functional Group Substitutions on the Butyramide Scaffold
A systematic exploration of functional group substitutions on the butyramide scaffold would be essential to fully delineate the SAR. This would involve the synthesis and biological evaluation of a library of analogs where each part of the molecule is systematically varied.
Key substitutions to explore would include:
Bioisosteric replacement of the amide: The amide group could be replaced with other functionalities such as a sulfonamide, a ketone, or an ester to probe the importance of the amide bond itself.
Introduction of substituents on the alkyl chain: As mentioned in the previous section, adding groups like methyl, hydroxyl, or fluoro to the alkyl chain could provide valuable information about the steric and electronic requirements of the binding site.
Cyclization of the scaffold: Constraining the butyramide backbone into a cyclic structure, such as a cyclobutane (B1203170) or cyclopentane (B165970) ring, would drastically reduce conformational flexibility and could lead to highly potent and selective analogs.
Comparative SAR Analysis with Structurally Related Biologically Active Compounds
A comparative SAR analysis with other biologically active molecules sharing similar structural motifs can provide valuable context. For example, comparing the SAR of this compound with that of known GABA-A receptor modulators could reveal common pharmacophoric features. nih.govnih.gov If the compound were to be investigated for other activities, such as those seen in other butyramide derivatives like histone deacetylase inhibition, a comparison with known inhibitors in that class would be informative. wikipedia.org
For instance, many biologically active compounds feature an N,N-dialkyl carboxamide. In a series of imidazodiazepines, the nature of the amide substituent was shown to influence affinity for opioid and benzodiazepine receptors. mdpi.com Similarly, N,N-dialkyl derivatives have been explored as high-affinity ligands for sigma receptors, where the alkyl groups play a key role in modulating potency. nih.gov A comparative analysis would help to identify whether the SAR trends observed for this compound are unique to its target or follow more general principles for these common structural motifs.
Quantitative Structure Activity Relationship Qsar Modeling for 4 Ethylamino N,n Dimethylbutyramide Analogs
Selection and Calculation of Molecular Descriptors Relevant to Butyramide (B146194) Chemistry
The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.govucsb.edu For butyramide analogs, these descriptors can be categorized into electronic, steric, and hydrophobic types, each providing unique insights into the molecule's behavior. nih.govnih.gov The process typically involves drawing the chemical structures, optimizing their geometry to the lowest energy state, and then calculating the descriptors using specialized software. nih.gov
Electronic descriptors quantify the electronic aspects of a molecule, which are critical for its interaction with biological targets. ucsb.edu These descriptors are often derived from quantum chemical calculations. ucsb.edu
Key electronic descriptors relevant to butyramide analogs include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. ucsb.eduresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capacity. researchgate.net These are crucial in understanding reaction mechanisms like nucleophilic and electrophilic attacks. ucsb.edu
Dipole Moment: This descriptor provides information about the polarity of the molecule, which influences its solubility and ability to pass through biological membranes. mdpi.com
Partial Atomic Charges: The distribution of charges within a molecule affects its electrostatic interactions with a receptor. mdpi.com Methods like the charge equilibration method are used to assign these charges. nih.gov
Polarizability: This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, which is important for non-covalent binding interactions. ucsb.edu
Table 1: Examples of Electronic Descriptors and Their Significance
| Descriptor | Significance in QSAR |
|---|---|
| HOMO Energy | Relates to the molecule's nucleophilicity and susceptibility to electrophilic attack. ucsb.edu |
| LUMO Energy | Indicates the molecule's electrophilicity and susceptibility to nucleophilic attack. researchgate.net |
| Dipole Moment | Influences solubility, membrane permeability, and electrostatic interactions. mdpi.com |
| Partial Charges | Determine the strength and nature of electrostatic interactions with biological targets. mdpi.com |
| Polarizability | Reflects the molecule's ability to engage in London dispersion forces and induced-fit interactions. ucsb.edu |
Steric descriptors define the size and shape of a molecule, which are critical for its ability to fit into a binding site. nih.gov
Common steric descriptors for butyramide analogs include:
Molecular Volume and Surface Area: These descriptors provide a more detailed picture of the molecule's size and the extent of its interaction with the surrounding environment. nih.gov
Molar Refractivity: This descriptor is related to the molecular volume and polarizability of the molecule. nih.gov
Topological Indices (e.g., Wiener, Randic indices): These are numerical values derived from the molecular graph that encode information about the size, shape, and degree of branching of the molecule. mdpi.com
Table 2: Examples of Steric Descriptors and Their Significance
| Descriptor | Significance in QSAR |
|---|---|
| Molecular Weight | A basic measure of molecular size. ucsb.edu |
| Molecular Volume | Quantifies the three-dimensional space occupied by the molecule, influencing binding affinity. nih.gov |
| Molecular Surface Area | Represents the accessible surface for interaction with a receptor or solvent. |
| Molar Refractivity | Reflects both the volume and the polarizability of the molecule. nih.gov |
| Topological Indices | Describe molecular shape, branching, and complexity. mdpi.com |
Hydrophobicity is a crucial factor in drug absorption, distribution, and binding to receptors. nih.gov Hydrophobic descriptors quantify the tendency of a molecule to partition from an aqueous phase into a nonpolar lipid phase.
The most widely used hydrophobic descriptor is:
LogP (Octanol-Water Partition Coefficient): This value represents the ratio of the concentration of a compound in octanol (B41247) to its concentration in water. nih.govnih.gov A positive LogP indicates a preference for lipid environments (hydrophobicity), while a negative value suggests a preference for aqueous environments (hydrophilicity). For amide derivatives, LogP has been shown to be a critical parameter in QSAR studies. nih.gov
Table 3: Example of a Hydrophobic Descriptor and Its Significance
| Descriptor | Significance in QSAR |
|---|
| LogP | A key determinant of a drug's pharmacokinetic properties, including absorption and membrane permeability. nih.govnih.gov |
Development and Validation of Predictive QSAR Models
Once the relevant descriptors are calculated, the next step is to develop a mathematical model that relates these descriptors to the biological activity of the compounds. nih.gov The dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.govnih.gov
Regression-based QSAR models are used when the biological activity is a continuous variable (e.g., IC50 or pIC50 values). mdpi.comyoutube.com
Common regression techniques include:
Multiple Linear Regression (MLR): This is one of the simplest and most interpretable QSAR methods, where a linear equation is established between the biological activity and the molecular descriptors. nih.govdntb.gov.ua
Partial Least Squares (PLS): A robust technique suitable for datasets with a large number of correlated descriptors. youtube.com
Support Vector Regression (SVR): A machine learning method that can model non-linear relationships between descriptors and activity. nih.gov
Gradient Boosting Regression (GBR): An ensemble machine learning technique that often provides high predictive accuracy. biorxiv.org
The quality of a regression model is assessed using statistical parameters such as the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validated R² (Q²), which measures the model's predictive ability. nih.govnih.gov
Table 4: Common Regression-Based QSAR Methods
| Method | Description |
|---|---|
| Multiple Linear Regression (MLR) | Establishes a linear relationship between activity and descriptors. nih.gov |
| Partial Least Squares (PLS) | Handles datasets with many, potentially correlated, variables. youtube.com |
| Support Vector Regression (SVR) | A powerful machine learning algorithm for both linear and non-linear data. nih.gov |
| Gradient Boosting Regression (GBR) | An ensemble method that builds a strong predictive model from a series of weaker ones. biorxiv.org |
When the biological activity is categorical (e.g., active vs. inactive), classification-based QSAR models are employed. mdpi.com These models assign a compound to a predefined class based on its molecular descriptors.
Common classification methods include:
Linear Discriminant Analysis (LDA): A statistical method that finds a linear combination of features that separates two or more classes of objects.
k-Nearest Neighbors (k-NN): A non-parametric method that classifies a compound based on the majority class of its 'k' nearest neighbors in the descriptor space.
Support Vector Machines (SVM): A supervised machine learning algorithm that finds an optimal hyperplane to separate different classes.
Random Forest (RF): An ensemble learning method that constructs multiple decision trees and outputs the class that is the mode of the classes of the individual trees. nih.gov
The performance of classification models is evaluated using metrics such as accuracy, sensitivity, specificity, and the area under the receiver operating characteristic (ROC) curve.
Table 5: Common Classification-Based QSAR Methods
| Method | Description |
|---|---|
| Linear Discriminant Analysis (LDA) | A classic statistical method for classification. |
| k-Nearest Neighbors (k-NN) | A simple and intuitive instance-based learning algorithm. |
| Support Vector Machines (SVM) | A powerful and versatile machine learning model for classification. |
| Random Forest (RF) | An ensemble method known for its high accuracy and robustness. nih.gov |
Assessment of Model Robustness and Predictive Capability
The development of a QSAR model is incomplete without a rigorous assessment of its robustness and predictive power. Validation is a critical process to ensure that the model is not a result of chance correlation and can reliably predict the activity of new, untested compounds. nih.govresearchgate.net This process is typically divided into internal and external validation. researchgate.net
Internal Validation assesses the stability and robustness of the model using only the training set data—the data used to build the model. The most common technique is cross-validation. In leave-one-out (LOO) cross-validation, a single compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. researchgate.net The resulting cross-validated correlation coefficient, denoted as Q² or R²cv, measures the internal predictive ability of the model. A Q² value greater than 0.5 is generally considered an indicator of a model with good predictive power. mdpi.com
External Validation is considered the most stringent test of a model's predictive capability. mdpi.com It involves using the developed QSAR model to predict the biological activities of a "test set" of compounds that were not used during the model development process. researchgate.net The correlation between the predicted and experimental activities for the test set is quantified by the predictive R² (R²pred). A high R²pred value (typically > 0.5) suggests that the model has strong external predictability. mdpi.com
To further ensure the reliability of a QSAR model, several statistical metrics are employed. A reliable model should not only have high values for the correlation coefficient of the training set (R²) and Q², but also for the external validation metric R²pred. researchgate.net Some researchers advocate for stricter validation parameters, such as the r²m metrics, which penalize models where there is a wide divergence between the internal (Q²) and external (R²pred) validation results. mdpi.com
Finally, the Applicability Domain (AD) of a QSAR model must be defined. The AD specifies the chemical space of structures for which the model can make reliable predictions. nih.gov Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. This ensures that the model is only used for molecules similar to those for which it was trained. nih.gov
Table 1: Key Metrics for Assessing QSAR Model Validity This table presents a hypothetical but representative set of validation statistics for a QSAR model developed for butyramide analogs.
| Parameter | Symbol | Value | Purpose | Acceptable Threshold |
| Coefficient of Determination | R² | 0.85 | Measures the goodness-of-fit for the training set data. drugdesign.org | > 0.6 mdpi.com |
| Leave-One-Out Cross-Validation Coefficient | Q² (or R²cv) | 0.77 | Assesses the internal robustness and predictive ability of the model. mdpi.com | > 0.5 mdpi.com |
| External Validation Coefficient | R²pred | 0.81 | Measures the model's ability to predict the activity of new compounds. researchgate.net | > 0.5 mdpi.com |
| Standard Error of Estimate | SEE | 0.35 | Indicates the absolute error in the activity predictions. A lower value is better. nih.gov | As low as possible |
| Fischer's Test Value | F | 85.4 | Represents the statistical significance of the regression model. A higher value indicates greater confidence. nih.govscholarsresearchlibrary.com | Significantly > 1 |
Interpretation of QSAR Coefficients for Rational Chemical Design
Once a QSAR model is validated, its primary utility lies in the interpretation of its descriptors and their corresponding coefficients. This interpretation provides direct insights into the structure-activity relationships, guiding the rational design of new chemical entities with potentially improved activity. drugdesign.orgnih.gov The QSAR equation quantitatively describes how different physicochemical properties, or "descriptors," contribute to the biological response.
The sign and magnitude of the coefficient for each descriptor in the QSAR equation are particularly informative:
A positive coefficient indicates that an increase in the value of that descriptor leads to an increase in biological activity.
A negative coefficient suggests that an increase in the descriptor's value is detrimental to activity. nih.gov
Commonly used descriptors in QSAR studies for compounds like 4-(Ethylamino)-N,N-dimethylbutyramide analogs fall into several categories:
Hydrophobic Descriptors (e.g., LogP): A positive coefficient for LogP would suggest that increasing the lipophilicity of the molecule enhances its activity, perhaps by improving its ability to cross cell membranes or by engaging in hydrophobic interactions at a biological target. drugdesign.org
Electronic Descriptors (e.g., Atomic Partial Charges, HOMO/LUMO energies): These describe the electronic properties of the molecule. For instance, a model for a series of analogs might include the partial charge on the nitrogen atom of the ethylamino group. A positive coefficient for this descriptor would imply that making this nitrogen more electron-deficient (e.g., through substitution with electron-withdrawing groups nearby) could enhance activity. nih.govresearchgate.net
Steric Descriptors (e.g., Molar Refractivity, Es): These descriptors relate to the size and shape of the molecule. A negative coefficient for a steric descriptor at a particular position would indicate that bulky substituents are not well-tolerated, suggesting steric hindrance at the target's binding site. drugdesign.org
Topological Descriptors (e.g., number of hydrogen bond donors/acceptors): These can reveal the importance of specific functional groups. A positive coefficient for the number of hydrogen bond donors could guide chemists to incorporate moieties like -OH or -NH2 groups to form crucial interactions with a target receptor. nih.gov
By analyzing these relationships, medicinal chemists can make informed decisions. For example, if the model shows that increased van der Waals volume in a specific region is beneficial, larger alkyl groups could be synthesized at that position. nih.gov Conversely, if electronegativity is shown to be negatively correlated with activity, modifications would be made to decrease it. nih.gov This iterative process of QSAR model interpretation, compound design, synthesis, and testing is a cornerstone of modern lead optimization. nih.gov
Table 2: Hypothetical QSAR Descriptors and Their Interpretation for the Design of this compound Analogs
| Descriptor | Type | Hypothetical Coefficient | Interpretation for Rational Design |
| LogP | Hydrophobic | +0.45 | Activity increases with lipophilicity. Suggests modifying the molecule to enhance its non-polar character may be beneficial. |
| qN1 (Partial charge on ethylamino Nitrogen) | Electronic | -1.20 | Activity increases as the partial negative charge on this nitrogen increases (i.e., it becomes more electron-rich). Design should focus on adding electron-donating groups near this nitrogen. |
| Es (Taft Steric Parameter for R-group on phenyl ring) | Steric | -0.85 | Large, bulky substituents on an associated phenyl ring are detrimental to activity, likely due to steric clash. Smaller substituents are preferred. |
| nHBD (Number of Hydrogen Bond Donors) | Topological | +0.60 | Increasing the number of hydrogen bond donors enhances activity. Suggests adding -OH or -NH groups could form favorable interactions with the target. |
Computational Chemistry and Molecular Modeling of 4 Ethylamino N,n Dimethylbutyramide and Its Interactions
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Properties
Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to investigate the electronic properties of molecules from first principles. For 4-(Ethylamino)-N,N-dimethylbutyramide, these calculations can elucidate its molecular structure, vibrational frequencies, and various thermodynamic parameters. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can be employed to optimize the molecular geometry and predict electronic characteristics. nih.gov
Key electronic properties that can be determined include:
HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for understanding intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study charge transfer within the molecule and the nature of the chemical bonds. researchgate.net
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -0.23 eV | Electron-donating ability |
| LUMO Energy | 0.08 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 0.31 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity and solubility |
Note: The data in this table is illustrative and represents typical values that could be obtained from DFT calculations.
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand ligand-receptor interactions and to screen for potential drug candidates.
Given the structural motifs within this compound, estrogen receptors (ERs), particularly ERα, could be a potential biological target. nih.gov ERα is a key protein in the development and progression of certain types of breast cancer. nih.govmdpi.com Molecular docking simulations can predict how this compound might bind to the ligand-binding domain of ERα. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the binding pocket, such as Leu346, Thr347, and Arg394. mdpi.com
Scoring functions are used in molecular docking to estimate the binding affinity between the ligand and the receptor. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. nih.gov By comparing the binding energy of this compound with that of known ERα modulators like tamoxifen, its potential efficacy as an inhibitor can be assessed. nih.govmdpi.com
Table 2: Predicted Binding Affinities from Molecular Docking with ERα
| Ligand | Binding Energy (kcal/mol) | Predicted Interacting Residues |
| This compound | -8.2 | Glu353, Arg394, His524 |
| Tamoxifen (Reference) | -9.5 | Glu353, Arg394, His524 |
Note: The data in this table is illustrative and represents typical values that could be obtained from molecular docking simulations.
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-protein complex over time. MD simulations can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. These simulations are crucial for understanding the microscopic properties and interactions within the system.
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for ERα antagonists, for instance, might include features like hydrogen bond donors and acceptors, and hydrophobic regions. This model can then be used to virtually screen large compound libraries to identify novel scaffolds that could potentially bind to the target receptor with high affinity.
Homology Modeling of Relevant Receptor Proteins
In cases where the three-dimensional structure of a target receptor has not been experimentally determined, homology modeling can be used to construct a theoretical model. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target protein. A reliable homology model of a receptor can then be used for subsequent molecular docking and molecular dynamics studies to investigate its interaction with ligands like this compound.
Investigations into the Molecular Mechanisms of Action of 4 Ethylamino N,n Dimethylbutyramide
Ligand-Target Interaction Profiling (e.g., Estrogen Receptor Antagonism)
There is currently no available research detailing the ligand-target interaction profile of 4-(Ethylamino)-N,N-dimethylbutyramide. Studies to determine its binding affinity and functional activity at various receptors, including but not limited to estrogen receptors, have not been reported.
Modulations of Cellular Signaling Pathways
Information regarding the modulation of any cellular signaling pathways by this compound is not present in the current body of scientific literature. The effects of this compound on intracellular signaling cascades, such as kinase pathways or second messenger systems, remain unknown.
Subcellular Localization and Organelle-Specific Effects
There are no studies available that describe the subcellular localization of this compound or its potential effects on specific cellular organelles. Research into its distribution within cells and its impact on mitochondrial function, endoplasmic reticulum stress, or other organelle-specific processes has not been conducted.
Enzyme Inhibition or Activation Studies
No data has been published regarding the ability of this compound to inhibit or activate any enzymes. Screening assays to determine its potential as an enzyme modulator have not been reported.
Protein-Protein Interaction Modulation
The effect of this compound on protein-protein interactions is an uninvestigated area. There is no evidence to suggest that this compound modulates the association or dissociation of protein complexes.
Impact on Gene Expression and Proteomic Profiles
The influence of this compound on gene expression and proteomic profiles has not been explored. Transcriptomic and proteomic studies to assess changes in cellular gene and protein landscapes upon treatment with this compound have not been undertaken.
Pre Clinical Biotransformation and Pharmacokinetic Research on 4 Ethylamino N,n Dimethylbutyramide
In Vitro Metabolic Stability and Reactivity in Hepatic Systems (e.g., Human Liver Microsomes)
No published studies were identified that have assessed the metabolic stability of 4-(Ethylamino)-N,N-dimethylbutyramide in human liver microsomes. Such studies are crucial for predicting a compound's metabolic clearance in the liver. Typically, this research would involve incubating the compound with human liver microsomes and measuring its disappearance over time. The results are often presented as the compound's half-life (t½) and intrinsic clearance (CLint).
Identification and Characterization of Major Metabolites (e.g., Hydroxylated, N-Dealkylated, Amide Hydrolysis Products)
There is no available information on the metabolites of this compound. The structural features of the compound, including an ethylamino group, a dimethylamino group, and a butyramide (B146194) core, suggest potential metabolic pathways. These could include hydroxylation at various positions, N-dealkylation of the ethyl or methyl groups, and hydrolysis of the amide bond. However, without experimental data, the primary metabolites remain uncharacterized.
Determination of Metabolic Pathways and Enzyme Systems Involved (e.g., Cytochrome P450 Isoforms)
The specific cytochrome P450 (CYP) isoforms responsible for the metabolism of this compound have not been identified in any published research. Reaction phenotyping studies, using a panel of recombinant human CYP enzymes, would be necessary to determine the contribution of major isoforms such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 to its biotransformation.
In Vivo Pharmacokinetic Profiling in Animal Models
No in vivo pharmacokinetic studies in animal models for this compound have been reported in the public domain. Such studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism.
Information regarding the absorption of this compound following oral or other routes of administration is not available. Key pharmacokinetic parameters such as bioavailability, peak plasma concentration (Cmax), and time to reach peak concentration (Tmax) have not been determined. Similarly, data on its distribution throughout the body, including its volume of distribution (Vd) and potential to cross the blood-brain barrier, are absent from the scientific literature.
The elimination half-life, clearance rate, and primary routes of excretion (e.g., renal or fecal) for this compound and its potential metabolites are unknown.
Potential for Drug-Drug Interactions at a Metabolic Level
Without knowledge of the enzymes involved in its metabolism, it is not possible to predict the potential for this compound to act as a substrate, inhibitor, or inducer of drug-metabolizing enzymes. This information is critical for assessing the risk of drug-drug interactions.
Advanced Research Applications and Future Directions for 4 Ethylamino N,n Dimethylbutyramide
Development of Advanced Analytical Techniques for Research Monitoring
The development of robust analytical techniques is fundamental to understanding the behavior of any chemical compound in a biological or chemical system. For a molecule like 4-(Ethylamino)-N,N-dimethylbutyramide, this would involve creating and validating methods for its detection and quantification in various matrices.
Typically, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be the cornerstone for such analyses. The development would focus on:
Method Specificity: Ensuring the technique can distinguish this compound from structurally similar compounds and endogenous matrix components.
Sensitivity and Linearity: Establishing the lower limit of detection (LOD) and quantification (LOQ) to measure trace amounts, and ensuring the response is proportional to the concentration over a defined range.
Precision and Accuracy: Verifying that the method consistently produces the same results under the same conditions and that the measured values are close to the true values.
Currently, specific validated analytical methods for this compound are not published in peer-reviewed literature. Research in this area would be a prerequisite for any further pharmacological or metabolic studies.
Application as a Chemical Probe for Fundamental Biological Processes
A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. For this compound to be considered a chemical probe, it would need to exhibit high potency and selectivity for a specific biological target.
The process to establish it as a chemical probe would involve:
Target Identification: Screening the compound against a wide array of receptors, enzymes, and ion channels to identify a primary biological target.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand how chemical modifications affect its activity and selectivity.
In Vitro and In Vivo Validation: Demonstrating its utility in cell-based assays and, subsequently, in whole organisms to link its molecular action to a physiological or pathological outcome.
As of now, there is no published research identifying a specific biological target for this compound or characterizing it as a chemical probe.
Integration into Chemoinformatic Databases for Drug Discovery Efforts
Chemoinformatic databases are essential tools in modern drug discovery, allowing researchers to screen vast libraries of compounds for potential drug-like properties and to predict their biological activities.
While this compound is listed in several chemical supplier databases, its integration into comprehensive chemoinformatic and biological databases like PubChem and ChEMBL is minimal beyond its basic chemical structure and identifiers. For effective use in drug discovery, the database entry would need to be enriched with experimental data, including:
Physicochemical Properties: Experimentally determined solubility, pKa, and logP values.
Biological Activity Data: Results from screening assays, including target binding affinities and functional activity.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Data: Information on the compound's metabolic stability, permeability, and potential toxicity.
The lack of this information currently limits its utility in large-scale computational drug discovery projects.
Exploration of New Therapeutic Avenues Based on Identified Mechanisms
Without an identified biological mechanism of action, the exploration of therapeutic avenues for this compound remains speculative. A brief mention in one non-peer-reviewed source suggests a potential for biological activity, but provides no specifics. Should a mechanism be identified, research would proceed by:
Disease Association: Linking the compound's target and mechanism to specific diseases.
Preclinical Modeling: Testing the compound's efficacy in relevant animal models of the identified disease.
Translational Studies: Investigating biomarkers that could predict a response to the compound in a clinical setting.
This entire area of research is contingent on the foundational work described in the preceding sections.
Biocatalytic Synthesis and Sustainable Production Methods
Biocatalysis uses enzymes to perform chemical transformations, often offering a more sustainable and selective alternative to traditional chemical synthesis. The synthesis of amides, such as the N,N-dimethylbutyramide moiety, can potentially be achieved using enzymes like lipases or amide synthases.
A hypothetical biocatalytic route for this compound could involve:
Enzyme Screening: Identifying a suitable enzyme that can catalyze the amidation of an appropriate precursor, such as 4-ethylaminobutyric acid, with dimethylamine (B145610).
Process Optimization: Fine-tuning reaction conditions (e.g., pH, temperature, solvent) to maximize yield and purity.
Enzyme Engineering: Potentially modifying the enzyme's structure to improve its efficiency and specificity for the desired reaction.
However, no studies have been published describing a biocatalytic synthesis route for this specific compound.
Multi-omics Approaches in Understanding Compound Effects
Multi-omics involves the integrated analysis of different types of biological data (e.g., genomics, transcriptomics, proteomics, metabolomics) to provide a comprehensive understanding of a compound's effects on a biological system.
If this compound were to be studied using a multi-omics approach, researchers would:
Treat cells or organisms with the compound.
Collect samples and perform analyses to measure changes in genes, RNA transcripts, proteins, and metabolites.
Use bioinformatics tools to integrate these datasets and identify the key pathways and biological networks perturbed by the compound.
This powerful approach could reveal the mechanism of action and potential off-target effects. At present, no multi-omics studies involving this compound have been reported.
Q & A
Q. What synthetic methodologies are most effective for producing 4-(Ethylamino)-N,N-dimethylbutyramide with high purity?
- Methodological Answer : A two-step approach is recommended: (i) React 4-chlorobutyryl chloride with dimethylamine to form 4-chloro-N,N-dimethylbutyramide, as demonstrated in analogous syntheses . (ii) Substitute the chloro group with ethylamine under nucleophilic conditions. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography ensures high purity (>98%). Yield optimization may require temperature control (0–5°C during substitution) and inert atmospheres to prevent side reactions .
Q. Which spectroscopic and chromatographic techniques are optimal for structural confirmation of this compound?
- Methodological Answer :
- 1H NMR : Analyze methyl group singlet peaks (δ ~2.8–3.1 ppm for N,N-dimethyl) and ethylamino protons (δ ~1.2–1.4 ppm for CH3, δ ~2.6–2.8 ppm for NHCH2) .
- LC-MS (ESI) : Confirm molecular weight (e.g., [M+H]+ at m/z 173.2) and rule out impurities.
- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What are the recommended solvent systems for recrystallizing this compound to achieve high crystallinity?
- Methodological Answer : Ethanol/water (7:3 v/v) or dichloromethane/hexane gradients are effective. Monitor crystallization via differential scanning calorimetry (DSC) to confirm melting point consistency (e.g., ~120–125°C). Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is advised .
Q. What are the key considerations for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Storage : -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Safety : Use PPE (gloves, goggles) and fume hoods during synthesis. Avoid inhalation; consult SDS protocols for spill management (e.g., ethanol rinsing for residues) .
Advanced Research Questions
Q. How can computational chemistry methods resolve discrepancies in dipole moment measurements of this compound?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model dipole moments. Compare with experimental data from dielectric constant measurements.
- Adjust solvent models (e.g., polarizable continuum model) to account for solvent effects, which may explain deviations between theoretical and experimental values .
Q. What experimental design considerations are critical when evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- In vitro assays : Use competitive binding assays (e.g., radioligand displacement for receptor targets) with controls for non-specific binding.
- Metabolite interference : Include liver microsome stability tests to assess metabolic degradation.
- Dose-response curves : Optimize using Hill equation modeling to determine EC50/IC50 values. Reference structural analogs like Otenabant (a piperidinecarboxamide derivative) for mechanistic insights .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound analogs?
- Methodological Answer :
- Systematic substitution : Replace the ethylamino group with bulkier amines (e.g., isopropyl, cyclohexyl) to assess steric effects on activity .
- Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., GPCRs). Validate with mutagenesis studies to identify critical residues .
Q. What strategies can resolve contradictory results in the electrochemical characterization of this compound?
- Methodological Answer :
- Reproducibility : Standardize electrode pretreatment (e.g., polishing with alumina slurry) and electrolyte composition (e.g., 0.1 M TBAPF6 in acetonitrile).
- Multi-technique validation : Combine cyclic voltammetry (CV) with electrochemical impedance spectroscopy (EIS) to distinguish Faradaic vs. capacitive currents.
- DFT-guided analysis : Simulate redox potentials to cross-validate experimental oxidation/reduction peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
